8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1,3-DIMETHYL-7-(3-OXOBUTAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine core substituted with a fluorophenyl piperazine moiety, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 8-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1,3-DIMETHYL-7-(3-OXOBUTAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the piperazine moiety: This step involves the reaction of the purine core with 4-(4-fluorophenyl)piperazine under suitable conditions, such as in the presence of a base like potassium carbonate.
Final modifications: The addition of substituents like the oxobutan-2-yl group is carried out using standard organic synthesis techniques, including alkylation or acylation reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
8-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1,3-DIMETHYL-7-(3-OXOBUTAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its interaction with neurotransmitter receptors.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1,3-DIMETHYL-7-(3-OXOBUTAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl piperazine moiety is known to bind to serotonin and dopamine receptors, modulating their activity and potentially leading to therapeutic effects in neurological conditions. The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar compounds include:
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is also a fluorophenyl piperazine derivative with inhibitory effects on nucleoside transporters.
1-(4-fluorophenyl)piperazine: A simpler structure that serves as a precursor in the synthesis of more complex derivatives.
Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one: Another compound with a similar core structure but different substituents, used in various pharmacological studies.
The uniqueness of 8-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1,3-DIMETHYL-7-(3-OXOBUTAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H27FN6O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione |
InChI |
InChI=1S/C22H27FN6O3/c1-14(15(2)30)29-18(24-20-19(29)21(31)26(4)22(32)25(20)3)13-27-9-11-28(12-10-27)17-7-5-16(23)6-8-17/h5-8,14H,9-13H2,1-4H3 |
InChI Key |
KQRBHBIEQVNESQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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